(3-methylanilino)methanesulfonic acid
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Overview
Description
(3-methylanilino)methanesulfonic acid is an organosulfur compound with a unique structure that combines the properties of methanesulfonic acid and an aromatic amine. This compound is known for its strong acidity and ability to dissolve a wide range of metal salts, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(3-methylphenyl)amino]- typically involves the reaction of methanesulfonic acid with 3-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of methanesulfonic acid, [(3-methylphenyl)amino]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-methylanilino)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce the corresponding amine. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(3-methylanilino)methanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in electroplating, metal recovery, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid, [(3-methylphenyl)amino]- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can interact with molecular targets through protonation, leading to changes in the structure and reactivity of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties but lacks the aromatic amine group.
Benzenesulfonic acid: Contains an aromatic ring but differs in the position and nature of the substituents.
Toluene-4-sulfonic acid: Similar aromatic structure but with different functional groups.
Uniqueness
(3-methylanilino)methanesulfonic acid is unique due to the combination of its strong acidic properties and the presence of an aromatic amine group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Properties
CAS No. |
102-42-1 |
---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(3-methylanilino)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-7-3-2-4-8(5-7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |
InChI Key |
GKLLAQQMVKEFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)NCS(=O)(=O)O |
Key on ui other cas no. |
102-42-1 |
Origin of Product |
United States |
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